5-Fluoro Substitution on the Indoline Ring Provides a Critical Advantage for NPY Y5 Receptor Binding Affinity
In the context of spiroindoline-based NPY Y5 receptor antagonists, the presence of a 5-fluoro substituent on the indoline ring is a key structural feature for achieving potent binding affinity. While specific quantitative binding data for Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 209348-85-6) as a final product is not available in the public domain, patent SAR frameworks explicitly claim 5-fluoro-substituted spiroindoline scaffolds as preferred embodiments for Y5 receptor antagonism [1]. The general structural formula in these patents requires specific substitution patterns that include fluorination at the 5-position for optimal activity [1]. This compound, as a protected intermediate, is a direct precursor to these pharmacologically active species. In contrast, non-fluorinated spiro[indoline-3,4'-piperidine] analogs would be expected to exhibit reduced target engagement based on the patent SAR.
| Evidence Dimension | NPY Y5 receptor antagonist potency (class-level SAR) |
|---|---|
| Target Compound Data | 5-Fluoro substitution is a preferred embodiment in patent claims for Y5 antagonists; the compound is a direct precursor to such agents [1]. |
| Comparator Or Baseline | Non-fluorinated spiro[indoline-3,4'-piperidine] analogs: not specifically claimed as preferred Y5 antagonists in the same patent family. |
| Quantified Difference | Not quantified; patent claims indicate a qualitative preference for 5-fluoro substitution. |
| Conditions | Patent SAR analysis of spiro-indoline Y5 receptor antagonists [1]. |
Why This Matters
For procurement decisions in obesity or metabolic disease drug discovery programs, the 5-fluoro substitution is a non-negotiable pharmacophoric element for achieving target potency, making non-fluorinated analogs unsuitable substitutes.
- [1] DE69929235T2 - Spiro indole as Y5 receptor antagonists. Google Patents. View Source
